4-Iodobenzoyl chloride

概述

描述

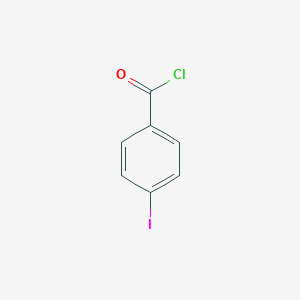

4-Iodobenzoyl chloride is an organic compound with the molecular formula C7H4ClIO. It is a derivative of benzoyl chloride, where the para position of the benzene ring is substituted with an iodine atom. This compound is a white to pale cream crystalline powder and is known for its reactivity, particularly in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: 4-Iodobenzoyl chloride can be synthesized from 4-iodobenzoic acid. The typical method involves the reaction of 4-iodobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is usually carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the product. The reaction conditions are optimized to maximize efficiency and minimize waste.

化学反应分析

Types of Reactions: 4-Iodobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Acylation Reactions: Lewis acids such as aluminum chloride are used as catalysts.

Major Products:

Nucleophilic Substitution: Produces amides, esters, and thioesters.

Coupling Reactions: Produces biaryl compounds.

Acylation Reactions: Produces ketones.

科学研究应用

Organic Synthesis

4-Iodobenzoyl chloride serves as an important reagent in the synthesis of complex organic molecules. Notably, it is used in:

- Preparation of Pyrroles : The compound reacts with imines and acetylenes to form pyrroles through a palladium-catalyzed process involving isocyanides. This method allows for the generation of diverse pyrrole derivatives, which are significant in pharmaceuticals and agrochemicals .

- Synthesis of Arylbenzamides : It is employed in the preparation of N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which have been identified as potential human dopamine D4 receptor antagonists. This application highlights its relevance in neuropharmacology and drug discovery .

- Modification of Polymers : this compound has been used to modify poly(allylamine), making the polymer X-ray visible. This modification is crucial for applications in biomedical imaging and diagnostics .

Medicinal Chemistry

The compound's role extends into medicinal chemistry, where it contributes to the development of bioactive compounds:

- Dopamine D4 Antagonists : Research has focused on synthesizing derivatives that selectively interact with dopamine receptors. The N-(1-benzylpyrrolidin-3-yl)arylbenzamides synthesized from this compound have shown promise as selective antagonists for the human dopamine D4 receptor, which is implicated in various neurological disorders .

Material Science

In material science, this compound's reactivity allows for innovative applications:

- Rotaxane Synthesis : It serves as a precursor for rotaxane monomers, which are essential in the construction of molecular machines and advanced materials. Rotaxanes are notable for their potential applications in nanotechnology and molecular electronics .

Case Study 1: Synthesis of Pyrrole Derivatives

A study demonstrated the efficiency of using this compound in the synthesis of various pyrrole derivatives via a palladium-catalyzed reaction. The resulting compounds exhibited significant biological activity, indicating their potential as therapeutic agents.

Case Study 2: Development of Dopamine Receptor Antagonists

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the structure-activity relationship (SAR) of N-(1-benzylpyrrolidin-3-yl)arylbenzamides derived from this compound. Several compounds were identified with high selectivity for the dopamine D4 receptor, suggesting their utility in treating conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD) .

作用机制

The mechanism of action of 4-iodobenzoyl chloride is primarily based on its reactivity as an acyl chloride. It reacts with nucleophiles to form acylated products. In biological systems, it can modify proteins and other biomolecules by acylation, potentially altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

相似化合物的比较

4-Iodobenzoyl chloride can be compared with other benzoyl chloride derivatives:

4-Bromobenzoyl Chloride: Similar in reactivity but with a bromine atom instead of iodine.

4-Chlorobenzoyl Chloride: Less reactive due to the smaller size and lower electronegativity of chlorine.

4-Methoxybenzoyl Chloride: Contains a methoxy group, making it less reactive in nucleophilic substitution reactions.

Uniqueness: The presence of the iodine atom in this compound makes it particularly useful in coupling reactions and as a radiopaque agent in imaging applications. Its reactivity and ability to form stable carbon-iodine bonds make it a valuable compound in organic synthesis.

生物活性

4-Iodobenzoyl chloride (CAS No. 1711-02-0) is an important organic compound utilized in various synthetic applications, particularly in medicinal chemistry. Its structure features a benzoyl group with an iodine substituent at the para position, which influences its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C7H4ClIO |

| Molecular Weight | 266.462 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 74373 |

| SMILES | C1=CC(=CC=C1C(=O)Cl)I |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its role as a reactive electrophile in organic synthesis. It participates in various reactions that lead to the formation of biologically active compounds:

- Synthesis of Pyrroles : It is used in the preparation of pyrroles through reactions with imines and acetylenes, mediated by isocyanides using palladium catalysis. Pyrroles are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties .

- Dopamine D4 Antagonists : The compound is significant in synthesizing N-(1-benzylpyrrolidin-3-yl)arylbenzamides, which are potential human dopamine D4 antagonists. These compounds have shown promise in treating conditions like schizophrenia and other neuropsychiatric disorders .

Case Studies

Several studies have highlighted the biological activity of this compound and its derivatives:

-

Dopamine D4 Antagonism :

- A study published in Bioorganic & Medicinal Chemistry Letters investigated a series of N-(1-benzylpyrrolidin-3-yl)arylbenzamides derived from this compound. The research identified potent ligands selective for human D4 receptors over D2 and alpha-1 adrenergic receptors. One compound demonstrated significant antagonistic activity in cAMP assays, indicating its potential therapeutic application .

- Pyrrole Synthesis :

Applications in Drug Development

The versatility of this compound extends to its applications in drug development:

- Polymer Modification : It plays a crucial role in modifying poly(allylamine) to enhance X-ray visibility, facilitating imaging techniques in medical diagnostics .

- Rotaxane Synthesis : The compound is also employed in preparing rotaxane monomers and polymers, which are significant in nanotechnology and materials science due to their unique mechanical properties .

Safety and Handling

While working with this compound, it is essential to observe safety precautions due to its moisture sensitivity and incompatibility with strong bases and water. Proper laboratory protocols should be followed to mitigate risks associated with handling this compound.

常见问题

Basic Research Questions

Q. What are the common synthetic protocols for preparing 4-iodobenzoyl chloride, and how are reaction yields optimized?

- Methodological Answer : this compound is typically synthesized via acylation reactions. For example, it reacts with phenolic derivatives in pyridine as both solvent and base. In one protocol, 2'-hydroxy-5'-methylacetophenone was added to an ice-cooled suspension of this compound in pyridine, yielding the ester product at 86% efficiency after column chromatography . Yield optimization often involves controlling reaction temperature, stoichiometry, and post-reaction purification (e.g., aqueous extraction, chromatography).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its reactivity as an acyl chloride and potential iodine-related hazards, handling requires inert atmospheres (e.g., nitrogen), cold conditions to minimize decomposition, and personal protective equipment (gloves, goggles). Storage recommendations include airtight containers in cool, dark environments to prevent hydrolysis or photodecomposition .

Q. How is this compound characterized post-synthesis, and which analytical techniques are most reliable?

- Methodological Answer : Key characterization methods include:

- Elemental analysis for iodine and chlorine quantification.

- NMR spectroscopy (¹H, ¹³C) to confirm aromatic substitution patterns and acyl chloride functionality .

- Melting point analysis (lit. 63–65°C) for purity verification .

Advanced Research Questions

Q. How does this compound function as a radiopaque agent in resorbable polymers, and what methodological challenges arise in its infusion?

- Methodological Answer : When infused into poly(p-dioxanone) (PPDO), this compound enhances radiopacity for medical imaging. Challenges include balancing iodine concentration with polymer integrity. Studies recommend incubating PPDO in graded concentrations of this compound, followed by tensile strength testing and micro-CT to validate structural stability .

Q. What role does this compound play in synthesizing BODIPY fluorophores, and how do reaction conditions affect meta-arylation outcomes?

- Methodological Answer : It enables meta-arylation of BODIPY cores via Friedel-Crafts acylation. Critical parameters include anhydrous conditions, catalytic Lewis acids (e.g., BF₃·Et₂O), and stoichiometric control to avoid over-substitution. Spectroscopic analysis (UV-Vis, fluorescence) confirms that arylation at the meta-position does not red-shift absorption/emission, making it suitable for bioimaging probes .

Q. How can researchers resolve contradictions in reported reaction yields or stability data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from varying reaction scales or purification methods. For example, bromo-iodo ester synthesis reported differences in yield due to quenching protocols (ice/HCl vs. gradual acid addition). Systematic replication with controlled variables (temperature, solvent purity) and peer-reviewed validation (e.g., elemental analysis, NMR) are recommended .

Q. What are the analytical challenges in detecting trace impurities in this compound, and how can they be mitigated?

- Methodological Answer : Common impurities include hydrolyzed 4-iodobenzoic acid and iodine byproducts. High-performance liquid chromatography (HPLC) with UV detection at 254 nm or mass spectrometry (LC-MS) can identify degradation products. Pre-purification via recrystallization (e.g., using dry hexane) improves sample integrity .

Q. Methodological Design Considerations

- Experimental Replication : Emphasize reproducibility by documenting reaction conditions (e.g., ice-cooling in pyridine ), solvent grades, and instrument calibration.

- Data Interpretation : Cross-reference spectral data with literature (e.g., CRC Handbook ) and validate unexpected results via independent techniques (e.g., IR for acyl chloride confirmation).

属性

IUPAC Name |

4-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAKCIUOTIPYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061904 | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-02-0 | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY4KZ93RHK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。